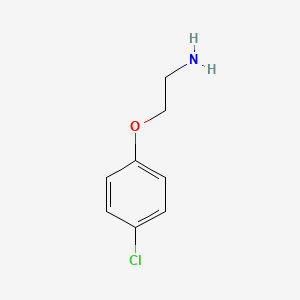

2-(4-Chlorophenoxy)ethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Chlorophenoxy)ethylamine” is a chemical compound with the linear formula C8H10ClNO . It is used as a building block for the synthesis of pharmaceuticals and is an intermediate in the production of fine chemicals and other reagents .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it is known that amines with more than one functional group are named by considering the −NH2 as an amino substituent on the parent molecule .Molecular Structure Analysis

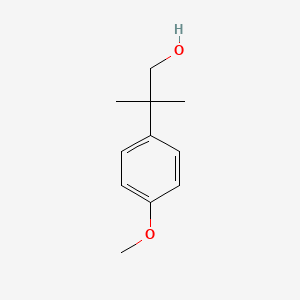

The molecular structure of “this compound” is represented by the linear formula ClC6H4CH2CH2NH2 . It has a molecular weight of 155.62 . The InChI code for this compound is 1S/C8H10ClNO/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a refractive index of 1.548 and a density of 1.112 g/mL at 25 °C . It has a boiling point of 60-65 °C/0.1 mmHg .Aplicaciones Científicas De Investigación

Inhibitors of Cholesterol Biosynthesis

2-(4-Chlorophenoxy)ethylamine derivatives have been identified as potent inhibitors of cholesterol biosynthesis. Amides of β-(4-chlorophenoxy)-α-phenyl-ethylamines, in particular, have demonstrated significant inhibitory activity in vitro, surpassing that of clofibrate, a known cholesterol-lowering drug (Rossi, Diamantini, & Pescador, 1989).

Plant Growth Regulation

The compound has been studied for its impact on plant growth. In particular, 2-(2,4-dichlorophenoxy)ethylamine (2,4-D ethylamine) undergoes metabolization into various compounds, influencing the growth and development of plants. These metabolites exhibit regulatory effects on plant stem segments and coleoptiles, suggesting potential applications in agriculture (Nash, Smith, & Wain, 1968).

Monoamine Oxidase Inhibition

This compound-related compounds have been observed to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. The inhibition properties of these compounds suggest potential therapeutic applications in conditions related to neurotransmitter metabolism (Fuller, 1968).

Antiangiogenic Properties

Derivatives of this compound have shown potent antiangiogenic properties. The compounds inhibit angiogenesis, the formation of new blood vessels, which is crucial in various medical conditions, including cancer. The inhibition of blood vessel formation and the downregulation of VEGF secretion in EAT cells demonstrate the compound's potential as an antiangiogenic agent (Priya et al., 2007).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHXAAXEJWSEND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B2357933.png)

![2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one](/img/structure/B2357934.png)

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2357935.png)